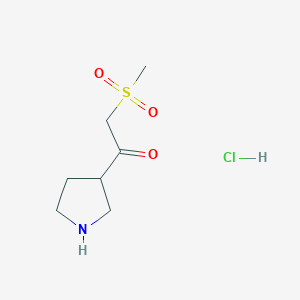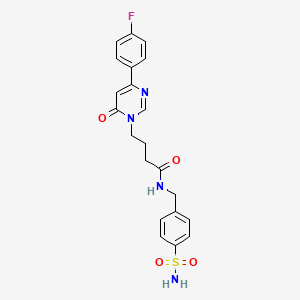
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides . Products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a 6,7-dimethoxy-3,4-dihydroisoquinoline core, which plays a crucial role in its reactivity . The compound also contains sulfonyl and ethyl groups, which may influence its physical and chemical properties.Chemical Reactions Analysis
The compound undergoes various chemical reactions, including [4+2] cycloaddition of o-quinone methides to azomethines . This reaction opens a route to various polyaminals of the heterocyclic series . The formation of the cyclic system may be interpreted as the result of a [4+2] cycloaddition reaction with inverted electronic requirements .Physical And Chemical Properties Analysis
The obtained oxazino[2,3-a]isoquinolines are high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols . In the mass spectra of compounds, the peaks for the molecular ions are of low intensity .Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydroisoquinoline Derivatives
The compound is used in the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives. The process involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. This method is a classical way of leading to the tetrahydroisoquinoline core .
Development of Biologically Active Derivatives
Tetrahydroisoquinolines (THIQs), which include the compound , are considered ‘privileged scaffolds’ in drug development. They are used to identify, design, and synthesize novel biologically active derivatives for various treatments, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer compounds .
Parkinson’s Disease Treatment
THIQs are also used in the treatment of Parkinson’s disease. They are used in the synthesis of natural products and synthetic pharmaceuticals .
Influenza Virus Treatment
Recently, a series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors for the influenza virus polymerase acidic (PA) endonuclease domain .
Oxidative α-Cyanation of N-Acyl/Sulfonyl THIQs
The compound is used in a mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs). This process is accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions .
Reversal Agents for P-glycoprotein-mediated Multidrug Resistance
6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines, which are related to the compound , have been identified as superior reversal agents for P-glycoprotein-mediated multidrug resistance .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O5S/c1-28-17-10-13-6-8-24(12-14(13)11-18(17)29-2)30(26,27)9-7-23-20(25)19-15(21)4-3-5-16(19)22/h3-5,10-11H,6-9,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHNZFMGCIXQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dichloro-N-[(2-ethyltriazol-4-yl)methyl]-7-methylpurin-8-amine](/img/structure/B2482666.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2482667.png)




![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2482676.png)
![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2482679.png)


![1,7-Dimethyl-8-[(4-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2482683.png)
